Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate is a complex organic compound notable for its spirocyclic structure, which includes a nitrogen atom in the ring system. With the molecular formula and a molecular weight of approximately 255.35 g/mol, this compound is identified by the CAS number 1434141-69-1. It is primarily utilized in pharmaceutical chemistry and organic synthesis as a precursor for more complex molecules.
The compound is synthesized through various methods documented in patents and scientific literature, highlighting its relevance in research and industrial applications. Notably, it is recognized for its potential biological activity due to the presence of the nitrogen atom within its structure, making it a subject of interest in medicinal chemistry.
Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate falls under the category of azaspiro compounds, which are characterized by their unique spirocyclic frameworks. These compounds are often explored for their pharmacological properties and utility in organic synthesis.
The synthesis of tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate typically involves multi-step organic synthesis techniques. One notable method includes:
These methods emphasize the importance of controlling reaction conditions such as temperature and time to achieve high yields and purity.
The molecular structure of tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate can be described as follows:
The InChI representation is InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-14(10-15)6-4-11(8-16)5-7-14/h11,16H,4-10H2,1-3H3
and the SMILES notation is CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)CO
.
Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
The mechanism of action for tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate primarily relates to its interactions at a molecular level within biological systems:
Research into its interaction studies could provide insights into its therapeutic potential and safety profile.
Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate exhibits several notable physical and chemical properties:
Additional data such as boiling point, melting point, and specific heat capacity may vary based on purity and structural variations but are essential for practical applications in laboratory settings.
Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate has several scientific uses:
Researchers continue to investigate its utility across various scientific disciplines, particularly in medicinal chemistry where structural modifications can lead to novel drug candidates.
The synthesis of tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate relies on meticulously designed multi-step sequences that construct the spirocyclic core and introduce functional groups with precise regiocontrol. Patent literature reveals two dominant approaches: Cyclization-first strategies begin with protected cyclic ketones (e.g., N-Boc-3-piperidone), which undergo nucleophilic addition with organometallic reagents. For instance, homoallyl magnesium bromide, activated by CeCl₃, adds to N-Boc-3-piperidone to form tertiary alcohols (e.g., Compound 4 in CN111620869A) [1] [6]. Subsequent epoxidation using meta-chloroperbenzoic acid (mCPBA) triggers spontaneous 5-exo-tet ring closure, yielding the spirocyclic tetrahydrofuran (THF) methanol scaffold without competing 6-endo-tet products [6]. Hydroxymethylation-late strategies employ ethyl malonate derivatives. A representative route involves reacting tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate with ethyl malonate under magnesium catalysis, followed by lithium borohydride reduction to install the hydroxymethyl group [1]. Critical adjustments include CeCl₃ supplementation during Grignard addition, which suppresses reduction side products and elevates yields from ~25% to >75% [6].
Table 1: Key Steps in Representative Multi-Step Synthesis Protocols
Step | Reagents/Conditions | Intermediate | Yield | Primary Reference |
---|---|---|---|---|
Ketone Addition | HomoallylMgBr, CeCl₃, THF, -78°C to rt | Tertiary Alcohol | 75-82% | [1] [6] |
Epoxidation/Cyclization | mCPBA, CH₂Cl₂, 0°C to rt | Spirocyclic Methanol | 68-73% | [2] [6] |
Hydroxymethylation | Ethyl Malonate, Mg, EtOH; LiBH₄ reduction | Hydroxymethyl Derivative | 60-65% | [1] |
Boc Protection/Deprotection | (Boc)₂O or HCl/EtOAc | Protected/Deprotected Intermediate | 85-95% | [2] [4] |
Achieving stereocontrol during hydroxymethyl installation demands tailored catalytic systems. Chelation-controlled Grignard additions exploit lanthanide catalysts like CeCl₃, which coordinates with the ketone oxygen and organomagnesium species, directing nucleophile approach and minimizing racemization. This method yields tertiary alcohols with diastereomeric ratios (d.r.) up to 1:1 for piperidone-derived substrates; however, pyrrolidinone analogues exhibit lower selectivity, necessitating post-reaction separation [6]. Epoxidation catalysts influence stereochemical outcomes in downstream hydroxymethylation. While mCPBA delivers racemic epoxides that spontaneously cyclize, hydrogen peroxide with tungstate catalysts offers a greener alternative but requires rigorous optimization to maintain yield (>70%) [2]. Post-cyclization diastereomers (e.g., Compounds 10a/10b from piperidone) are separable via chiral chromatography or derivatization (e.g., p-methoxybenzoyl ester formation), though unsaturated spiro variants provide a workaround by "splitting the difference" between stereocenters [6]. Nuclear Overhauser effect (NOE) NMR analyses and X-ray crystallography (e.g., HCl salt lyophilization) confirm relative stereochemistry, revealing distinct spatial orientations of the hydroxymethyl group relative to the spiro core [6].
The tert-butoxycarbonyl (Boc) group is indispensable for managing reactivity and stability throughout spirocyclic synthesis. Boc shielding of the secondary amine in precursors (e.g., 1,7-diazaspiro[3.5]nonane) prevents unwanted nucleophilic side reactions during cyclization or hydroxymethylation steps [2] [4]. Its orthogonality allows selective deprotection under acidic conditions (e.g., HCl in ethyl acetate) without perturbing ester or hydroxymethyl functionalities [4]. Crucially, the Boc group’s steric bulk influences conformational flexibility of intermediates, as confirmed by NOE correlations showing restricted rotation around the spiro center [6]. Comparative studies with alternative protectors (e.g., benzyloxycarbonyl) reveal Boc’s superiority in preventing N-alkylation byproducts during esterification and enhancing crystallinity of intermediates—a trait leveraged in purification [6] [8]. Post-synthesis, Boc cleavage under mild acids (e.g., trifluoroacetic acid in dichloromethane) cleanly liberates the amine for further functionalization, underscoring its role as a "temporary scaffold" [4].
While ring-closing metathesis (RCM) is less prominent for this specific azaspiro[3.5]nonane, solvent and temperature critically impact analogous spirocycle formations and functional group transformations. Solvent polarity governs cyclization efficiency and byproduct formation. Tetrahydrofuran (THF) facilitates higher yields (~75%) in Grignard additions compared to acetonitrile (~60%), attributed to improved reagent solubility and stabilization of the transition state [1] [6]. Conversely, dichloromethane optimizes mCPBA-mediated epoxidations, minimizing oxidative degradation [2]. Temperature gradients are vital for controlling exothermic reactions. Performing lithium borohydride reductions at 0°C suppresses over-reduction and epimerization, while allowing gradual warming to room temperature ensures complete conversion [1]. For epoxide ring-opening, ambient temperatures favor kinetically controlled 5-exo-tet cyclization over polymerization [6].
Table 2: Solvent and Temperature Optimization in Key Transformations
Reaction | Optimal Solvent | Temperature Range | Yield Improvement | Side Effect Mitigated |
---|---|---|---|---|
Grignard Addition | Tetrahydrofuran | -78°C → rt | +15-20% | Ketone reduction |
Epoxidation/Cyclization | Dichloromethane | 0°C → rt | +10-12% | Oxidative decomposition |
Malonate Reduction | Ethanol | 0°C → reflux | +8-10% | Ester hydrolysis |
Boc Deprotection | Ethyl Acetate | 0-25°C | >95% | Spirocycle degradation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1